Superior Reduction in Composite Endpoint (Death, Amputation, New Thrombosis) in HIT/HITTS vs. Historical Heparin Control
In two historically controlled prospective studies (Study 1 and Study 2), argatroban demonstrated a statistically significant reduction in the composite endpoint of all-cause death, all-cause amputation, or new thrombosis over a 37-day treatment period compared with a historical control cohort that received conventional heparin-based management. For patients with HIT (without thrombosis), the composite endpoint rate was 25.6% (41/160) for argatroban vs. 38.8% (57/147) for controls—an absolute risk reduction of 13.2 percentage points. For patients with HITTS (HIT with thrombosis syndrome), the rates were 43.8% (63/144) for argatroban vs. 56.5% (26/46) for controls. In the confirmatory Study 2, argatroban-treated patients with either HIT or HITTS had a composite rate of 33.7% vs. 43.0% in the same historical controls [1]. Time-to-event analyses confirmed statistically significant improvements in event-free survival favoring argatroban across both patient populations [2].
| Evidence Dimension | Composite endpoint rate: death (all cause), amputation (all cause), or new thrombosis within 37 days |
|---|---|
| Target Compound Data | Argatroban group: HIT 25.6% (41/160); HITTS 43.8% (63/144); combined HIT/HITTS (Study 2) 33.7% |
| Comparator Or Baseline | Historical heparin-based control group: HIT 38.8% (57/147); HITTS 56.5% (26/46); combined 43.0% |
| Quantified Difference | Absolute risk reduction: HIT 13.2 pp; HITTS 12.7 pp; combined 9.3 pp. Relative risk reduction: HIT 34%; HITTS 22%; combined 22% |
| Conditions | Prospective, historically controlled multicenter studies; argatroban continuous IV infusion at ~2 μg/kg/min titrated to aPTT 1.5–3.0× baseline; follow-up 37 days |
Why This Matters
This is the registration-trial evidence establishing argatroban as the sole FDA-approved DTI specifically indicated for HIT treatment, providing procurement-grade clinical outcome data against a heparin-based comparator that no other DTI has replicated in the HIT/HITTS population.
- [1] Pfizer Medical. Argatroban Injection, USP Clinical Studies — 14.1 Heparin-Induced Thrombocytopenia. Table 9: Composite Endpoint Results (Studies 1 and 2). https://www.pfizermedical.com/argatroban/clinical-studies. View Source
- [2] DailyMed. ARGATROBAN — FDA Prescribing Information, Section 14: Clinical Studies. US National Library of Medicine. Updated 2017. https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=e5ccb93c-f411-4e7e-824a-4a592b4947ec. View Source
